molecular formula C16H21NO3 B3392971 Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1629128-52-4

Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B3392971
CAS No.: 1629128-52-4
M. Wt: 275.34
InChI Key: BYTYNVIRGLRSME-GOOCMWNKSA-N
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Description

Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1629128-52-4) is a bicyclic tertiary amine derivative with a hydroxymethyl substituent at the exo-3 position and a benzyl ester protective group at the 8-aza position. Its molecular formula is C₁₆H₂₁NO₃, with a molecular weight of 275.34 g/mol and a purity of ≥97% . The compound belongs to the azabicyclo[3.2.1]octane family, a structural motif prevalent in medicinal chemistry due to its conformational rigidity and ability to mimic tropane alkaloids. This compound is primarily used as a synthetic intermediate for pharmaceuticals targeting neurological receptors, leveraging its stereochemical precision and functional group versatility .

Properties

IUPAC Name

benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTYNVIRGLRSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has shown promise in medicinal chemistry due to its structural similarity to various bioactive compounds. Its applications include:

  • Drug Development : The compound's bicyclic structure may contribute to its biological activity, making it a candidate for developing new pharmaceuticals targeting neurological disorders.

Neuropharmacology

Research indicates that compounds similar to benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane derivatives can interact with neurotransmitter systems, potentially leading to advancements in treatments for conditions such as depression and anxiety.

Organic Synthesis

The compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new chemical entities with specific pharmacological activities.

Case Study 1: Neuroactive Compounds

A study investigated the neuroactive properties of bicyclic compounds similar to benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane derivatives, revealing their potential as modulators of neurotransmitter receptors, which could lead to innovative treatments for psychiatric disorders.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane derivatives demonstrated improved yields and purity through modifications in reaction conditions, highlighting its utility in pharmaceutical applications.

Mechanism of Action

The mechanism by which Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (Position 3) Protecting Group (Position 8) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties References
Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[...] Hydroxymethyl (exo) Benzyl ester C₁₆H₂₁NO₃ 275.34 1629128-52-4 Synthetic intermediate; neurological research
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Oxo (keto) Benzyl ester C₁₅H₁₇NO₃ 259.30 130753-13-8 Precursor for tropane alkaloid derivatives
tert-Butyl exo-3-(hydroxymethyl)-8-azabicyclo[...] Hydroxymethyl (exo) tert-Butyl ester C₁₂H₂₁NO₃ 241.28* 2166677-03-6* Enhanced stability for Boc-protected intermediates
Benzyl endo-3-(hydroxymethyl)-8-azabicyclo[...] Hydroxymethyl (endo) Benzyl ester C₁₆H₂₁NO₃ 275.34 1067230-68-5 Stereoisomer with distinct receptor binding
NS12137 ([18F]NS12137) (6-Fluoro-2-pyridyl)oxy None (free amine) C₁₁H₁₄FN₃O 235.25 - PET imaging of norepinephrine transporter (NET)

*Molecular weight for tert-butyl analog corrected based on formula C₁₂H₂₁NO₄ (MW 241.28 is inconsistent with the formula; likely typographical error in ).

Key Findings :

The benzyl ester group provides temporary protection during synthesis, whereas the tert-butyl ester () offers superior acid stability, enabling selective deprotection under mild conditions .

Stereochemical Influence: The endo isomer (CAS: 1067230-68-5) exhibits distinct physicochemical properties compared to the exo form. For example, in receptor-binding assays, stereochemistry significantly alters affinity for targets like the norepinephrine transporter (NET) .

Biological Activity :

  • NS12137 (), lacking a protective group and featuring a pyridyloxy substituent, demonstrates high NET binding affinity (Ki ~9.5 nM), underscoring the importance of functional group selection for target engagement .

Analogs with Modified Ester Groups

Table 2: Ester Group Comparisons

Compound Name Ester Group Key Properties References
Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[...] Benzyl ester Labile under hydrogenolysis; used in intermediates
tert-Butyl 3-oxo-8-azabicyclo[...] (Boc-Nortropinone) tert-Butyl ester Stable under basic conditions; common in peptide synthesis
Ethyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[...] Ethyl ester Cocaine metabolite; metabolic stability studies

Key Findings :

  • Benzyl esters (e.g., ) are preferred for intermediates requiring later deprotection via catalytic hydrogenation, while tert-butyl esters () resist hydrolysis under basic conditions, making them ideal for multi-step syntheses .
  • Ethyl esters () are metabolically labile, as seen in cocaine derivatives, highlighting their role in prodrug design .

Biological Activity

Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS Number: 1629128-52-4) is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C16H21NO3
  • Molecular Weight : 275.34 g/mol
  • Structure : The compound features a bicyclic system with a nitrogen atom, a hydroxymethyl group, and a benzyl group attached to a carboxylate ester.

Analgesic Activity

Research indicates that compounds related to this compound exhibit significant analgesic properties. In particular, derivatives of this compound have been tested for their effectiveness in pain relief:

  • Case Study : A study evaluated the analgesic activity of various 8-azabicyclo[3.2.1]octane derivatives using the hot plate test in mice. Results showed that certain derivatives demonstrated analgesic effects comparable to morphine, suggesting a potential application in pain management .

Antipyretic Activity

In addition to analgesic effects, this compound has shown antipyretic activity:

  • Research Findings : In vivo studies indicated that specific derivatives of this compound significantly reduced rectal temperature in mice, indicating their potential as antipyretics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane derivatives:

Structural Feature Effect on Activity
Hydroxymethyl GroupEnhances solubility and bioavailability
Bicyclic Nitrogen AtomCritical for interaction with biological targets
Benzyl SubstitutionModulates receptor affinity and selectivity

Research suggests that modifications in these structural features can lead to variations in pharmacological effects, emphasizing the importance of targeted synthesis in drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, and how is stereochemical control ensured?

  • Methodological Answer : The synthesis typically involves functionalization of the bicyclic core. A common approach is to start with 8-azabicyclo[3.2.1]octan-3-one, followed by hydroxymethylation at the exo-3 position. Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) protection is used to stabilize the amine group during synthesis. For stereochemical control, chiral catalysts or enantioselective reducing agents (e.g., L-selectride) can be employed to favor the exo configuration. Post-synthetic deprotection under acidic conditions (e.g., HCl in dioxane) yields the final compound .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm stereochemistry and substitution patterns. For example, the exo-hydroxymethyl group shows distinct coupling constants (J = 8–10 Hz) in 1^1H NMR due to restricted rotation .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% formic acid) ensures >95% purity. Mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 318.3) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. How can researchers mitigate common side reactions during synthesis, such as epimerization or oxidation?

  • Methodological Answer :

  • Epimerization : Use low-temperature conditions (0–5°C) during nucleophilic substitutions. Avoid prolonged exposure to polar aprotic solvents like DMF.
  • Oxidation of Hydroxymethyl : Add antioxidants (e.g., BHT) to reaction mixtures and store intermediates under inert gas (N2_2 or Ar) .

Advanced Research Questions

Q. How do structural modifications at the 3-hydroxymethyl position influence pharmacological activity in neurotransmitter transporter assays?

  • Methodological Answer : Replace the hydroxymethyl group with sulfonyl or trifluoromethyl moieties to assess steric and electronic effects. For example, sulfonyl derivatives (e.g., 3-methanesulfonyl analogs) show enhanced binding to norepinephrine transporters (NET) due to increased hydrogen-bonding capacity. In vitro assays using HEK-293 cells expressing human NET/SERT/DAT and radioligand competition (e.g., [3^3H]nisoxetine) quantify selectivity .

Q. What strategies resolve conflicting biological activity data between in vitro binding assays and in vivo PET imaging studies?

  • Methodological Answer :

  • Assay Optimization : Use homologous cell lines (e.g., rat vs. human transporters) to account for species-specific differences.
  • Metabolic Stability Testing : Evaluate liver microsomal stability (e.g., human CYP450 enzymes) to identify rapid degradation in vivo.
  • Radiolabeling : Synthesize 18^{18}F-labeled analogs (e.g., [18^{18}F]NS12137) for PET imaging to correlate in vitro binding affinity with brain penetration .

Q. What in silico tools predict the compound’s binding affinity to σ receptors or other GPCR targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with σ-1 receptor crystal structures (PDB: 5HK1). Key residues (e.g., Glu172) form hydrogen bonds with the hydroxymethyl group.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. MM-PBSA calculations quantify binding free energy .

Q. How can enantiomeric impurities be quantified during quality control for preclinical studies?

  • Methodological Answer : Use chiral HPLC with a Chiralpak AD-H column (hexane:isopropanol 85:15, 1 mL/min). Compare retention times against enantiomerically pure standards. Limit enantiomeric excess (ee) to >98% for in vivo studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between leukemia cell lines and primary neurons?

  • Methodological Answer :

  • Dose-Response Profiling : Test concentrations from 1 nM to 100 µM in Jurkat (leukemia) and SH-SY5Y (neuroblastoma) cells.
  • Mechanistic Studies : Perform RNA-seq to identify off-target pathways (e.g., apoptosis vs. oxidative stress).
  • Species-Specific Assays : Use primary rat cortical neurons to validate neurotoxicity thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

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